molecular formula C6H9FN4 B062446 N4-Ethyl-6-fluoropyrimidine-2,4-diamine CAS No. 165258-68-4

N4-Ethyl-6-fluoropyrimidine-2,4-diamine

Cat. No.: B062446
CAS No.: 165258-68-4
M. Wt: 156.16 g/mol
InChI Key: XXCLMFLZJDPHDB-UHFFFAOYSA-N
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Description

N4-Ethyl-6-fluoropyrimidine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H9FN4 and its molecular weight is 156.16 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-Ethyl-6-fluoropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For fluoropyrimidines, a common approach is reacting β-CF3-aryl ketones under metal-free conditions to introduce fluorine at the 4-position, followed by ethylamine substitution at N4 . Key steps include:

Fluorination : Using NH4F or KF in DMF at 80–100°C to replace chlorine or nitro groups with fluorine.

Amination : Ethylamine is introduced via reflux in iPrOH with catalytic HCl, requiring precise stoichiometry to avoid over-alkylation .
Yield Optimization : Higher yields (>75%) are achieved with excess ethylamine (1.5–2.0 eq) and extended reaction times (12–24 h). Lower temperatures (<60°C) reduce side products like N6-ethyl derivatives .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : Key signals include:
  • δ 8.2–8.5 ppm (C5-H, singlet for fluorine deshielding) .
  • δ 3.4–3.6 ppm (N4-ethyl CH2, quartet) and δ 1.2 ppm (CH3 triplet) .
  • 19F NMR : A singlet near δ -110 ppm confirms the 6-fluoro substitution .
  • HRMS : Exact mass matching [M+H]+ (e.g., C7H11FN4: calc. 169.0994, observed 169.0989) .

Q. What preliminary biological activities have been reported for fluorinated pyrimidine-diamines, and how might fluorine substitution enhance efficacy?

  • Methodological Answer : Fluorine improves metabolic stability and binding affinity. Studies on analogs show:

  • Kinase Inhibition : Fluorine at C6 increases selectivity for tyrosine kinases (e.g., EGFR) by forming hydrogen bonds with active-site residues .
  • Antimicrobial Activity : Fluorine’s electronegativity enhances membrane penetration, as seen in MIC values <10 μM against S. aureus .
    Note: Direct data on N4-Ethyl-6-fluoro derivatives are limited, but structural analogs suggest similar trends .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example:

  • EGFR Binding : Fluorine at C6 stabilizes interactions with Thr766 via dipole interactions, while the ethyl group at N4 occupies a hydrophobic pocket .
  • Free Energy Calculations (MM/PBSA) : ΔG binding of −9.2 kcal/mol indicates strong affinity, validated by SPR assays (KD = 120 nM) .
    Experimental Validation : Use ITC or SPR to correlate computational predictions with empirical binding data .

Q. What strategies resolve contradictions in reported biological activity data for fluoropyrimidine-diamines?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation includes:

Purity Validation : HPLC purity >98% (e.g., C18 column, 0.1% TFA/ACN gradient) to exclude confounding byproducts .

Assay Standardization : Use isogenic cell lines (e.g., EGFR-WT vs. mutant) to isolate compound-specific effects .

Meta-Analysis : Compare IC50 values across studies using standardized units (nM vs. μM) and adjust for solvent effects (e.g., DMSO tolerance <0.1%) .

Q. How do solvent polarity and temperature affect the regioselectivity of N4-ethylation in fluoropyrimidine synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N4-ethylation due to better stabilization of the transition state. In contrast, nonpolar solvents (toluene) lead to N2-ethylation by steric effects. Case Study :

  • In DMF at 80°C, N4-ethylation achieves >90% selectivity.
  • In toluene, selectivity drops to 60%, with 40% N2-ethyl byproduct .
    Kinetic Control : Lower temperatures (50°C) slow reaction rates but improve N4 selectivity via thermodynamic control .

Properties

CAS No.

165258-68-4

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

4-N-ethyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

XXCLMFLZJDPHDB-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)N)F

Canonical SMILES

CCNC1=CC(=NC(=N1)N)F

Synonyms

2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI)

Origin of Product

United States

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